

Application Notes and Protocols for Nitration Reactions Involving Cyclohexyl Nitrate

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Compound of Interest

Compound Name: *Cyclohexyl nitrate*

Cat. No.: *B1605402*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of **cyclohexyl nitrate** and its derivatives. The information is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions must be taken when performing these reactions.

Safety Precautions

Nitration reactions are highly exothermic and involve the use of strong acids and oxidizing agents. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, must be worn at all times.^{[1][2]} Nitric acid is highly corrosive and can cause severe skin and eye burns.^{[1][3]} It reacts violently with many organic compounds, including alcohols and combustible materials.^{[1][2]} Mixtures of nitric acid and acetic anhydride can be explosive and should be handled with extreme caution.^[4] Always add reagents slowly and ensure adequate cooling to control the reaction temperature.

Synthesis of Cyclohexyl Nitrate from Cyclohexanol

This protocol describes the synthesis of **cyclohexyl nitrate** from the nitration of cyclohexanol using a mixture of nitric acid and acetic anhydride.

Experimental Protocol

Materials:

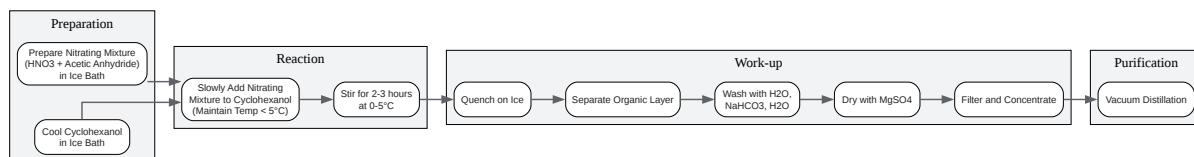
- Cyclohexanol
- Nitric acid (concentrated)
- Acetic anhydride
- Sodium bicarbonate solution (5% aqueous)
- Anhydrous magnesium sulfate
- Diethyl ether
- Ice

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the desired amount of cyclohexanol.
- Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.
- Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal molar amount of acetic anhydride in a separate flask, also cooled in an ice bath.
- Add the cold nitrating mixture dropwise to the stirred cyclohexanol over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5 °C.
- After the addition is complete, continue stirring the mixture for an additional 2-3 hours at 0-5 °C.
- Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
- Separate the organic layer.
- Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with cold water.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to obtain the crude **cyclohexyl nitrate**.
- The crude product can be further purified by vacuum distillation.

Experimental Workflow



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Caption: Workflow for the synthesis of **cyclohexyl nitrate**.

Synthesis of 2-Nitrocyclohexyl Nitrate from Cyclohexane

This protocol details the synthesis of 2-nitrocyclohexyl nitrate through the nitration of cyclohexane using dinitrogen tetroxide (N_2O_4).

Experimental Protocol

Materials:

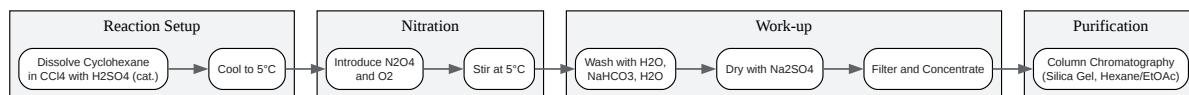
- Cyclohexane
- Dinitrogen tetroxide (N_2O_4)

- Carbon tetrachloride
- Concentrated sulfuric acid
- Oxygen
- Sodium bicarbonate solution (5% aqueous)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane/Ethyl acetate solvent system

Procedure:

- In a reaction vessel, prepare a solution of cyclohexane in carbon tetrachloride.
- Add a catalytic amount of concentrated sulfuric acid to the solution.
- Cool the mixture to approximately 5°C using an ice bath.
- Introduce dinitrogen tetroxide and oxygen into the reaction mixture.
- Maintain the reaction at 5°C with continuous stirring.
- After the reaction is complete, pour the mixture into a separatory funnel.
- Wash the organic layer with cold water, followed by a 5% sodium bicarbonate solution, and then again with water to neutralize and remove acidic byproducts.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure.
- The resulting crude product, a mixture of **2-nitrocyclohexyl nitrate**, 2-nitrocyclohexanol, nitrocyclohexane, and carboxylic acids, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow

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Caption: Workflow for 2-nitrocyclohexyl nitrate synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of **cyclohexyl nitrate**.

Table 1: Reaction Conditions and Yields

Reaction	Starting Material	Nitrating Agent	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Synthesis of Cyclohexyl Nitrate	Cyclohexanol	HNO_3 / Acetic Anhydride	-	0-5	3-5	Not specified	-- INVALID-LINK--
Synthesis of 2-Nitrocyclohexyl Nitrate	Cyclohexane	N_2O_4 / O_2	CCl_4	5	Not specified	30	

Table 2: Spectroscopic Data for **Cyclohexyl Nitrate**

Technique	Data
¹ H NMR (CDCl ₃)	δ (ppm): 4.80-4.70 (m, 1H, CH-ONO ₂), 1.90-1.20 (m, 10H, CH ₂)
¹³ C NMR (CDCl ₃)	δ (ppm): 84.5 (CH-ONO ₂), 31.5 (CH ₂), 25.0 (CH ₂), 23.5 (CH ₂)
IR (neat)	v (cm ⁻¹): 2940, 2860 (C-H stretch), 1630 (O-NO ₂ asym stretch), 1280 (O-NO ₂ sym stretch), 870 (O-N stretch)

Note: The spectroscopic data provided is predicted based on typical values for similar compounds and may vary depending on the specific experimental conditions and instrument.

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References

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